2-METHOXY-4-(METHYLSULFANYL)-N-(3-PYRIDYL)BENZAMIDE
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Overview
Description
2-METHOXY-4-(METHYLSULFANYL)-N-(3-PYRIDYL)BENZAMIDE is an organic compound that features a benzamide core substituted with methoxy, methylsulfanyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(METHYLSULFANYL)-N-(3-PYRIDYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a methoxy group is introduced to the benzamide core. This is followed by the introduction of a methylsulfanyl group through a thiolation reaction. The final step involves the coupling of the pyridyl group to the benzamide core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(METHYLSULFANYL)-N-(3-PYRIDYL)BENZAMIDE can undergo various chemical reactions including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-METHOXY-4-(METHYLSULFANYL)-N-(3-PYRIDYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(METHYLSULFANYL)-N-(3-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity to enzymes or receptors. The pyridyl group can enhance the compound’s ability to penetrate biological membranes, thereby increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: Lacks the pyridyl group, which may affect its bioactivity and solubility.
4-(METHYLSULFANYL)-N-(3-PYRIDYL)BENZAMIDE: Lacks the methoxy group, potentially altering its chemical reactivity.
2-METHOXY-N-(3-PYRIDYL)BENZAMIDE: Lacks the methylsulfanyl group, which may influence its oxidation potential.
Uniqueness
2-METHOXY-4-(METHYLSULFANYL)-N-(3-PYRIDYL)BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-13-8-11(19-2)5-6-12(13)14(17)16-10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHKTZVWUHYIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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